2-氯-4-((三甲基硅基)乙炔基)吡啶

描述

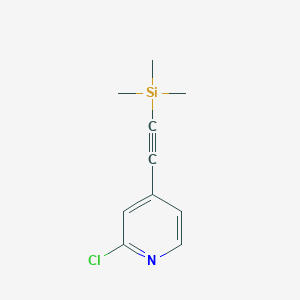

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12ClNSi. It has a molecular weight of 209.75 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is 1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 silicon atom in the molecule .

Physical And Chemical Properties Analysis

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a solid substance at room temperature . It has a molecular weight of 209.75 .

科学研究应用

- Application : 2-Chloro-4-[(trimethylsilyl)ethynyl]pyridine serves as an excellent substrate for cross-coupling reactions, particularly Sonogashira coupling. In this process, it reacts with terminal alkynes in the presence of a palladium catalyst to form new carbon-carbon bonds. The resulting products find applications in medicinal chemistry, material science, and natural product synthesis .

- Application : Click chemistry involves efficient, selective reactions for assembling complex molecules. 2-Chloro-4-[(trimethylsilyl)ethynyl]pyridine can participate in click reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC). Researchers use these reactions to modify biomolecules, create bioconjugates, and develop drug delivery systems .

- Application : The silyl-ethynyl group in this compound allows for the functionalization of various heterocycles. Researchers can introduce other functional groups (e.g., halogens, amines, or alkynes) at the ethynyl position, expanding the chemical diversity of heterocyclic compounds. These modified heterocycles find applications in drug discovery and materials science .

- Application : The ethynyl group in 2-Chloro-4-[(trimethylsilyl)ethynyl]pyridine enables the construction of π-conjugated systems. These systems are crucial for organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Researchers use this compound as a building block to create conjugated polymers and small molecules with desirable electronic properties .

- Application : The chloro substituent on the pyridine ring makes it amenable to further functionalization. Researchers can selectively modify the chlorine atom to introduce various substituents (e.g., alkyl, aryl, or heteroaryl groups). These modified pyridines serve as ligands, intermediates, or bioactive compounds in drug development and coordination chemistry .

- Application : The trimethylsilyl group in 2-Chloro-4-[(trimethylsilyl)ethynyl]pyridine plays a crucial role in silicon-mediated transformations. It enhances regioselectivity and stability during reactions. Researchers utilize this compound in silicon-based synthetic methodologies, including silylation, desilylation, and silicon-directed functionalization .

Cross-Coupling Reactions

Click Chemistry

Functionalization of Heterocycles

Synthesis of π-Conjugated Systems

Functionalization of Pyridine Rings

Silicon-Mediated Transformations

安全和危害

The safety data sheet for a similar compound, 3-[(Trimethylsilyl)ethynyl]pyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用机制

The trimethylsilyl (TMS) group in the compound is a common protecting group used in organic synthesis. The TMS group can be added to a molecule to protect a functional group from unwanted reactions. The TMS group can then be removed to reveal the original functional group .

Please consult with a chemical expert or conduct a more specific search for detailed information about this compound. If you’re conducting research involving this compound, please ensure to follow all relevant safety protocols. This compound has been labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 . Always handle with appropriate care and personal protective equipment.

属性

IUPAC Name |

2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFPUCBBPLNIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine | |

CAS RN |

499193-57-6 | |

| Record name | 2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2558702.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2558708.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2558710.png)

![7-Methyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2558712.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2558713.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide](/img/structure/B2558715.png)

![2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2558720.png)

![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2558723.png)